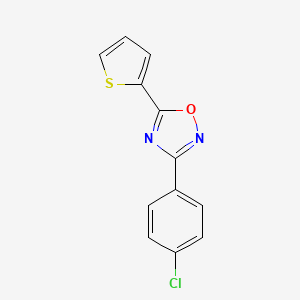

3-(4-Chlorophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole

Vue d'ensemble

Description

3-(4-Chlorophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family. Oxadiazoles are five-membered rings containing one oxygen and two nitrogen atoms. This particular compound is characterized by the presence of a 4-chlorophenyl group and a thiophen-2-yl group attached to the oxadiazole ring.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydrazides with carboxylic acids or their derivatives in the presence of dehydrating agents. For example, the reaction of 4-chlorobenzohydrazide with thiophene-2-carboxylic acid in the presence of phosphorus oxychloride (POCl3) can yield the desired oxadiazole .

Industrial Production Methods

Industrial production of oxadiazoles often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve product purity .

Analyse Des Réactions Chimiques

Types of Reactions

3-(4-Chlorophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Applications De Recherche Scientifique

Antimicrobial Activity

The 1,2,4-oxadiazole derivatives, including the compound , have shown significant antimicrobial properties. Research indicates that these compounds exhibit activity against various bacterial strains, including both gram-positive and gram-negative bacteria. For instance, studies have demonstrated that derivatives of oxadiazoles can be effective against Mycobacterium tuberculosis, with some compounds showing inhibition rates exceeding 90% at specific concentrations .

Anti-inflammatory Properties

Oxadiazole derivatives are also recognized for their anti-inflammatory effects. In experimental models, compounds containing the oxadiazole ring have been shown to reduce inflammation significantly. For example, a study highlighted the efficacy of certain oxadiazole derivatives in reducing paw edema in rats, indicating potential for therapeutic use in inflammatory diseases .

Anticancer Activity

Research has suggested that 3-(4-Chlorophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole and its derivatives may possess anticancer properties. Studies have focused on their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves interaction with cellular pathways that regulate growth and survival .

Photophysical Properties

The compound exhibits interesting photophysical properties that make it suitable for applications in organic electronics and materials science. Its ability to act as a fluorescent probe has been explored for potential use in sensors and imaging technologies. The incorporation of thiophene units enhances its electronic properties, making it a candidate for organic light-emitting diodes (OLEDs) and other optoelectronic devices .

Synthesis of Novel Materials

The structural versatility of 1,2,4-oxadiazoles allows for the development of novel materials with tailored properties. Researchers have synthesized various hybrid materials by combining oxadiazole with other functional groups to enhance thermal stability and solubility. These materials are being investigated for applications in coatings and polymers .

Case Studies

Mécanisme D'action

The mechanism of action of 3-(4-Chlorophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to the inhibition of enzymes like thymidylate synthase and topoisomerase II, leading to the disruption of DNA synthesis and cell proliferation . Additionally, the compound may interfere with signaling pathways such as the NF-kB pathway, contributing to its anti-inflammatory and anticancer effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

1,3,4-Oxadiazole: Another isomer of oxadiazole with similar biological activities but different structural properties.

1,2,5-Oxadiazole: Less common and less stable compared to 1,2,4-oxadiazole.

1,3,4-Thiadiazole: Contains sulfur instead of oxygen in the ring, exhibiting similar pharmacological properties.

Uniqueness

3-(4-Chlorophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole stands out due to its unique combination of a 4-chlorophenyl group and a thiophen-2-yl group, which contribute to its distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its broad spectrum of biological activities make it a valuable compound for research and development .

Activité Biologique

3-(4-Chlorophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this oxadiazole derivative, highlighting its potential as an anticancer agent and its interactions with various biological targets.

Synthesis

The synthesis of this compound typically involves the cyclization of a suitable precursor, such as a hydrazide, with a nitrile oxide under basic conditions. The process can be summarized as follows:

-

Formation of the Oxadiazole Ring :

- Reactants: Hydrazide and nitrile oxide.

- Conditions: Basic medium (e.g., sodium hydroxide) under reflux.

-

Substitution Reactions :

- The oxadiazole ring is further functionalized with a 4-chlorophenyl group through nucleophilic aromatic substitution.

Biological Activity

Research indicates that oxadiazole derivatives exhibit a range of biological activities, particularly in anticancer applications. Notably, compounds similar to this compound have been evaluated for their efficacy against various cancer cell lines.

Anticancer Activity

A study evaluated several 1,2,4-oxadiazole derivatives against human cancer cell lines (MCF-7 for breast cancer, A549 for lung cancer, and DU-145 for prostate cancer) using the MTT assay. The findings suggest that:

- Compounds with Oxadiazole Moiety : Showed significant cytotoxicity with IC50 values ranging from 0.12 to 2.78 µM against MCF-7 and A549 cell lines.

- Mechanism of Action : These compounds were found to induce apoptosis via upregulation of p53 and activation of caspase pathways .

Comparative Biological Activity

The following table summarizes the biological activity of various oxadiazole derivatives compared to standard anticancer agents:

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 | 1.25 | Apoptosis induction |

| Doxorubicin | MCF-7 | 0.38 | DNA intercalation |

| Compound A (similar structure) | DU-145 | 0.75 | Caspase activation |

| Compound B (similar structure) | A549 | 1.50 | p53 pathway modulation |

Case Studies

In a recent study focusing on the biological activity of oxadiazoles, several derivatives were synthesized and tested for their anticancer properties:

-

Study on Oxadiazole Derivatives :

- Objective : To evaluate the anticancer potential of synthesized oxadiazoles.

- Results : Compounds exhibited potent cytotoxic effects against multiple cancer cell lines with mechanisms involving apoptosis and cell cycle arrest.

- Docking Studies :

Propriétés

IUPAC Name |

3-(4-chlorophenyl)-5-thiophen-2-yl-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7ClN2OS/c13-9-5-3-8(4-6-9)11-14-12(16-15-11)10-2-1-7-17-10/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POWVNIDZGWSXOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NC(=NO2)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.